

Bafilomycin D chemical structure and properties

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Bafilomycin D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D, a macrolide antibiotic derived from Streptomyces species, is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). This critical activity underlies its broad range of biological effects, including antimicrobial, antifungal, cytotoxic, and antiviral properties. Its ability to disrupt cellular processes such as autophagy and endosomal acidification has made it an invaluable tool in cell biology research and a compound of interest in drug development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Bafilomycin D**, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Bafilomycin D belongs to the plecomacrolide family of antibiotics, characterized by a large lactone ring. Its specific chemical structure confers its high affinity and selectivity for V-ATPases.

Caption: Chemical structure of **Bafilomycin D**.



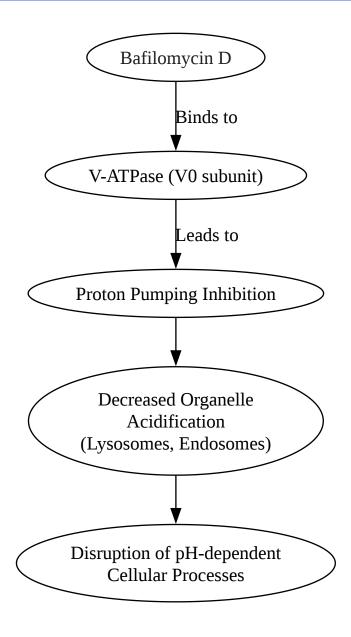
The key physicochemical properties of **Bafilomycin D** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C35H56O8	[1][2][3]
Molecular Weight	604.81 g/mol	[2][4]
CAS Number	98813-13-9	[1][3][4]
IUPAC Name	(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16- [(1S,2R,3S,5E,7S,8R)-2,8- dihydroxy-1,3,7,9-tetramethyl- 4-oxo-5-decen-1-yl]-8-hydroxy- 3,15-dimethoxy-5,7,9,11- tetramethyl-oxacyclohexadeca- 3,5,11,13-tetraen-2-one	[1]
Appearance	White powder	[2]
Solubility	Soluble in DMSO, DMF, ethanol, and methanol.[1][2]	[1][2][4]
Storage	Store at -20°C	[1][4]

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of **Bafilomycin D** is the vacuolar H+-ATPase (V-ATPase), a multi-subunit proton pump responsible for acidifying various intracellular organelles, such as lysosomes, endosomes, and vacuoles.[5] **Bafilomycin D** specifically binds to the V0 subunit of the V-ATPase complex, which forms the proton-translocating pore within the membrane. This binding event physically obstructs the proton channel, thereby inhibiting the pump's activity.[6] The inhibition is highly specific, with a much lower affinity for other types of ATPases like P-type and F-type ATPases.[1]





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Caption: Mechanism of V-ATPase inhibition by **Bafilomycin D**.

Biological Activities and Cellular Effects

The inhibition of V-ATPase by **Bafilomycin D** triggers a cascade of downstream cellular effects, leading to its diverse biological activities.

Autophagy Inhibition

Bafilomycin D is widely used as a potent inhibitor of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. Autophagy culminates in the fusion





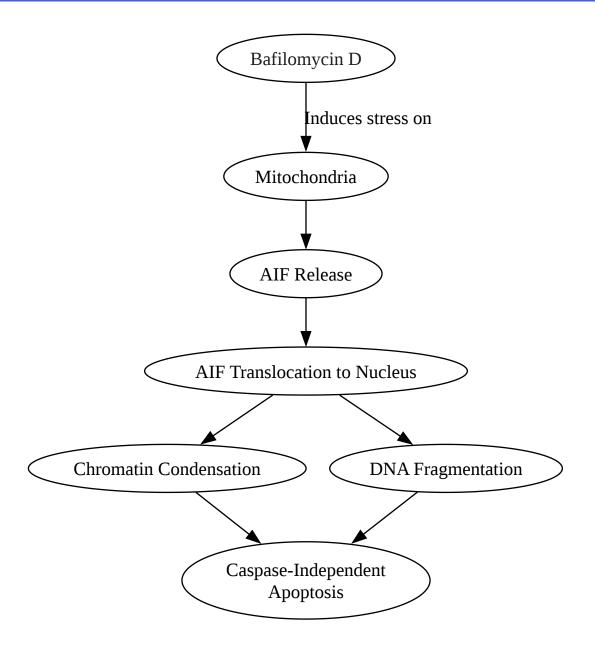


of autophagosomes with lysosomes, where the cargo is degraded by acidic hydrolases. By preventing lysosomal acidification, **Bafilomycin D** blocks the final degradation step of the autophagic pathway, leading to an accumulation of autophagosomes.[1] This makes it a critical tool for studying autophagic flux.

Induction of Apoptosis

Bafilomycin D has been shown to induce apoptosis in various cancer cell lines.[7][8][9] The mechanism is multifaceted and can be both caspase-dependent and -independent. A key caspase-independent pathway involves the mitochondrial release of Apoptosis-Inducing Factor (AIF), which then translocates to the nucleus to mediate chromatin condensation and DNA fragmentation.[10]





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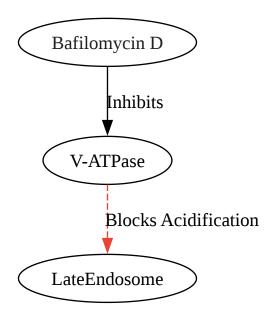
Caption: **Bafilomycin D**-induced caspase-independent apoptosis pathway.

Antiviral Activity

Bafilomycin D exhibits antiviral activity against a range of viruses, including influenza A virus. [1] The primary mechanism is the inhibition of endosomal acidification. Many enveloped viruses rely on the acidic environment of the late endosome to trigger conformational changes in their surface glycoproteins, which are necessary for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm. By neutralizing the



endosomal pH, **Bafilomycin D** effectively traps the virus within the endosome, preventing infection.



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Caption: Antiviral workflow of **Bafilomycin D** against Influenza Virus.

Effects on mTOR Signaling

The effect of **Bafilomycin D** on the mammalian target of rapamycin (mTOR) signaling pathway is complex and appears to be cell-type dependent. Some studies report that **Bafilomycin D** inhibits mTORC1 signaling, which is consistent with its role in inducing autophagy.[2][11] However, other studies have shown that **Bafilomycin D** can activate mTORC1 signaling, potentially as a cellular stress response.[5] Further research is needed to fully elucidate the context-dependent regulation of mTOR by **Bafilomycin D**.

Experimental Protocols V-ATPase Inhibition Assay

This protocol outlines a method to measure the V-ATPase activity and its inhibition by **Bafilomycin D** by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

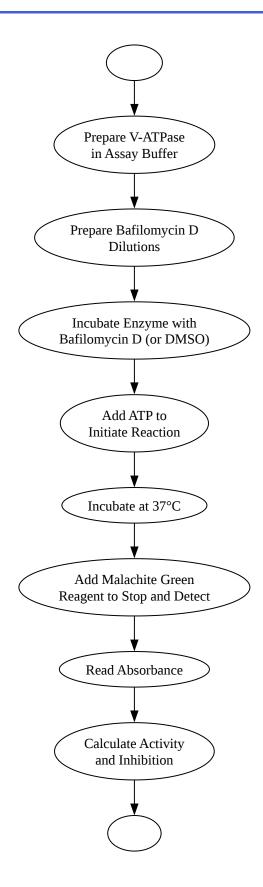


- Purified V-ATPase enzyme preparation (e.g., from vacuolar membranes)
- Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM DTT, 0.02% (w/v) n-dodecyl β-D-maltoside (DDM)
- ATP solution (100 mM)
- **Bafilomycin D** stock solution (in DMSO)
- Malachite green reagent for phosphate detection
- Microplate reader

Procedure:

- Prepare the V-ATPase enzyme in the assay buffer to the desired concentration.
- Prepare serial dilutions of Bafilomycin D in DMSO. Add a small aliquot of each dilution to the enzyme preparation and incubate for 15-30 minutes at room temperature to allow for inhibitor binding. Include a DMSO-only control.
- Initiate the reaction by adding ATP to a final concentration of 5 mM.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
- Stop the reaction by adding the malachite green reagent, which also serves to detect the released inorganic phosphate.
- Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
- Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released in each reaction.
- Calculate the specific activity of the V-ATPase and the percentage of inhibition by
 Bafilomycin D at each concentration to determine the IC50 value.





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Caption: Experimental workflow for V-ATPase inhibition assay.



Autophagic Flux Assay

This protocol describes a method to measure autophagic flux using **Bafilomycin D** by analyzing the levels of LC3-II and p62/SQSTM1 via Western blotting.

Materials:

- · Cultured cells of interest
- · Complete cell culture medium
- **Bafilomycin D** stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and Western blotting apparatus
- Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat the cells with the experimental condition (e.g., starvation medium to induce autophagy) in the presence or absence of Bafilomycin D (typically 10-100 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
- Wash the cells with ice-cold PBS and lyse them using lysis buffer.
- Quantify the protein concentration of the lysates.

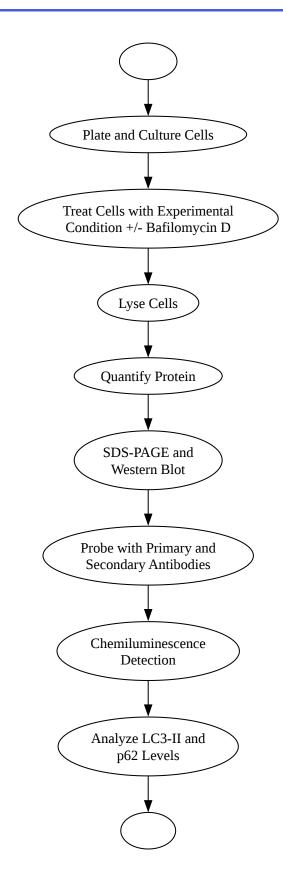






- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane and incubate with primary antibodies against LC3B, p62, and the loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.
- Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and p62 levels in the
 presence of Bafilomycin D compared to its absence indicates an active autophagic flux.





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Caption: Experimental workflow for autophagic flux assay.



Conclusion

Bafilomycin D is a powerful research tool and a molecule with potential therapeutic applications. Its high specificity for V-ATPase allows for the targeted disruption of numerous cellular processes, providing valuable insights into autophagy, endosomal trafficking, and viral entry. The detailed understanding of its chemical properties and biological activities, coupled with robust experimental protocols, will continue to facilitate its use in advancing our knowledge of fundamental cell biology and in the exploration of new therapeutic strategies.

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